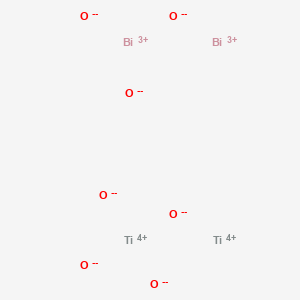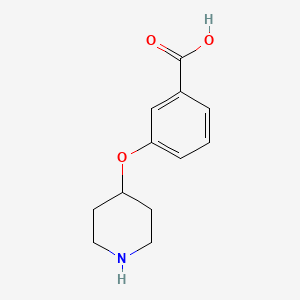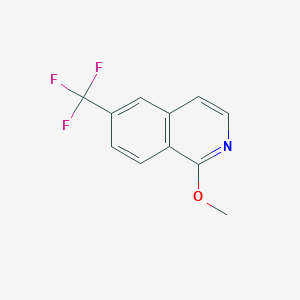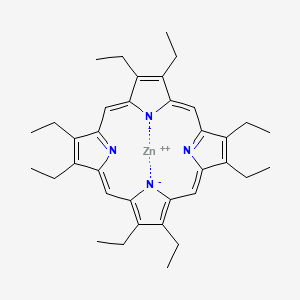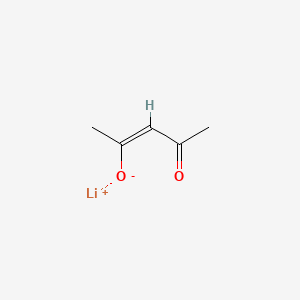
Vanadium(IV) etioporphyrin III oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadium(IV) etioporphyrin III oxide is a complex compound with the molecular formula C32H36N4OV. It is a purple crystalline solid that is primarily used in research applications. This compound is known for its unique structure, which includes a vanadium ion coordinated to an etioporphyrin ligand, making it a subject of interest in various scientific fields .
Mecanismo De Acción
Mode of Action
Vanadium complexes are known to interact with various cell signaling pathways, resulting in therapeutic activities . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
Vanadium complexes have been shown to interact with various biochemical pathways. They have been studied for their anti-diabetic, anti-bacterial, anti-viral, cardiovascular, anticancer, anti-oxidant, and alkaline phosphatase (ALP) inhibitor properties .
Result of Action
Vanadium complexes are known for their versatile therapeutic potential .
Action Environment
Métodos De Preparación
The synthesis of Vanadium(IV) etioporphyrin III oxide typically involves the reaction of vanadium(IV) salts with etioporphyrin ligands under controlled conditions. One common method includes the use of vanadyl sulfate and etioporphyrin in a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation, and the product is purified through recrystallization .
Análisis De Reacciones Químicas
Vanadium(IV) etioporphyrin III oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to lower oxidation states using reducing agents like sodium borohydride or hydrazine.
Substitution: The ligand environment around the vanadium ion can be modified through substitution reactions, where different ligands replace the existing etioporphyrin ligand
Common reagents and conditions for these reactions include organic solvents like DMF or dichloromethane, inert atmospheres to prevent unwanted side reactions, and controlled temperatures to ensure the stability of the compound .
Aplicaciones Científicas De Investigación
Vanadium(IV) etioporphyrin III oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of advanced materials, such as coatings and catalysts for industrial processes .
Comparación Con Compuestos Similares
Vanadium(IV) etioporphyrin III oxide is unique due to its specific coordination with the etioporphyrin ligand. Similar compounds include:
Vanadium(IV) porphyrin complexes: These compounds have similar structures but with different porphyrin ligands.
Vanadium(V) oxides: These compounds have higher oxidation states and different reactivity profiles.
Vanadium(III) complexes: These have lower oxidation states and are often used in different types of catalytic reactions
The uniqueness of this compound lies in its specific ligand environment and its ability to undergo a wide range of chemical reactions, making it a versatile compound for research applications .
Propiedades
IUPAC Name |
oxygen(2-);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,23-diide;vanadium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4.O.V/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16H,9-12H2,1-8H3;;/q2*-2;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSZZMVZLBUSQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[O-2].[V+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4OV |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1144139.png)
